- Pyridone compounds and methods of use in the modulation of a protein kinase, World Intellectual Property Organization, , ,
Cas no 946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid)

946505-09-5 structure
Produktname:2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
CAS-Nr.:946505-09-5
MF:C11H7FN2O3
MW:234.183285951614
MDL:MFCD26096712
CID:4721048
PubChem ID:66767171
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- AK00780657
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine -4-carboxylic acid
- 2-(4-Fluoro-phenyl)-3-oxo-2,3-dihydro-pyridazine-4-carboxylic acid
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-
- 2-(4-Fluorophenyl)-2,3-dihydro-3-oxo-4-pyridazinecarboxylic acid (ACI)
- 2-(4-Fluorophenyl)-3-oxopyridazine-4-carboxylic acid
- WMB50509
- AKOS028114968
- D80456
- SY317605
- 2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylicacid
- MFCD26096712
- BS-18271
- SCHEMBL680352
- C11H7FN2O3
- CS-0157492
- A1-02457
- DA-40231
- 946505-09-5
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
-
- MDL: MFCD26096712
- Inchi: 1S/C11H7FN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17)
- InChI-Schlüssel: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
- Lächelt: FC1C=CC(=CC=1)N1C(C(C(=O)O)=CC=N1)=O
Berechnete Eigenschaften
- Genaue Masse: 234.04407025g/mol
- Monoisotopenmasse: 234.04407025g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 17
- Anzahl drehbarer Bindungen: 2
- Komplexität: 398
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 70
- XLogP3: 1.4
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A428665-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$275.0 | 2024-04-16 | |
Chemenu | CM530575-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1587 | 2023-03-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE080-50mg |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 50mg |
243.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1089370-10g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 10g |
$2235 | 2023-09-04 | |
eNovation Chemicals LLC | Y1089370-5g |
2-(4-FLUOROPHENYL)-3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBOXYLIC ACID |
946505-09-5 | 95% | 5g |
$1155 | 2024-06-05 | |
Chemenu | CM530575-1g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 1g |
$248 | 2023-03-07 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00792847-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
¥8250.0 | 2024-04-17 | |
Ambeed | A428665-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
$1100.0 | 2024-04-16 | |
Ambeed | A428665-10g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 10g |
$1760.0 | 2024-04-16 | |
Chemenu | CM530575-5g |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid |
946505-09-5 | 95% | 5g |
$992 | 2023-03-07 |
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Dimethylacetamide ; 5 min, rt; 30 min, rt → 90 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- Preparation of thienopyridine derivatives and their use in pharmaceutical compositions comprising same, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 2 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
Referenz
- Preparation of thienopyridine derivative compound as protein kinase inhibitor, Korea, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
Referenz
- Preparation of pyridazinone-based compounds as AXL, c-Met, and Mer inhibitors and methods of use thereof, United States, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 0.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Preparation of amidophenoxyindazoles as inhibitors of c-Met, United States, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Heterobicyclic pyrazole compounds as Met tyrosine kinase inhibitors and their preparation and use, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 1 h, rt → reflux
Referenz
- Pyrazolo[3,4-b]pyridine compounds as inhibitors of TAM and MET kinases and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Combinations comprising c-Met antagonists and B-raf antagonists for treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Preparation of pyrazolopyridines as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Preparation of quinoline derivatives as tyrosine kinases inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; pH 1
Referenz
- Synthesis and biological evaluation of 4-(2-fluorophenoxy)-3,3'-bipyridine derivatives as potential c-met inhibitorsEuropean Journal of Medicinal Chemistry, 2016, 120, 37-50,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Heterobicyclic thiophene compounds as tyrosine kinase inhibitors and their preparation and use, United States, , ,
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Raw materials
- 4-Pyridazinecarboxylic acid, 2-(4-fluorophenyl)-2,3-dihydro-3-oxo-, ethyl ester
- 4-Fluorobenzeneboronic acid
- Acetaldehyde, 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-, 1-[2-(4-fluorophenyl)hydrazone], (1E)-
- (1E,2Z)-2-(2,2-Dimethyl-4-oxo-1,3-dioxan-5-ylidene)acetaldehyde 1-[2-(4-fluorophenyl)hydrazone]
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Preparation Products
2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid Verwandte Literatur
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
946505-09-5 (2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid) Verwandte Produkte
- 2763759-05-1(1-[1-(1H-pyrazol-1-yl)cyclobutyl]methanamine dihydrochloride)
- 946346-83-4(4-methoxy-N-{4-6-(morpholin-4-yl)pyridazin-3-ylphenyl}benzene-1-sulfonamide)
- 90971-76-9(1H-Pyrrole-3-carboxaldehyde, 1-[tris(1-methylethyl)silyl]-)
- 1407970-85-7(2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid)
- 2137100-89-9((1R)-1-[1-(2-aminoethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-ol)
- 2248379-94-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-sulfamoylthiophene-2-carboxylate)
- 1258652-07-1((4,5-dihydro-1,2-oxazol-3-yl)methanamine)
- 867141-53-5(ETHYL 2,3-DIMETHYLPYRIDINE-4-CARBOXYLATE)
- 89630-50-2(Acetonitrile, (dimethylphosphinyl)-)
- 477503-79-0(N-4-(1,3-benzoxazol-2-yl)phenyl-5-chlorothiophene-2-carboxamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:946505-09-5)2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Reinheit:99%/99%/99%
Menge:1g/5g/10g
Preis ($):248.0/990.0/1584.0